molecular formula C15H23N3O3S B15180800 N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide CAS No. 5448-88-4

N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide

Cat. No.: B15180800
CAS No.: 5448-88-4
M. Wt: 325.4 g/mol
InChI Key: PRNMXEYCFGDZQY-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide is a synthetic organic compound of significant research interest due to its unique molecular architecture, which incorporates acetamide, sulfonamide, and hydrazine functional groups. This structure suggests potential for diverse biochemical interactions. The acetamide moiety is a common feature in pharmaceuticals with analgesic and antipyretic properties , while the sulfonamide group is a key pharmacophore in many carbonic anhydrase inhibitors and diuretics . The hydrazine linker may offer distinctive chelating or synthetic versatility. Researchers can explore this compound's potential as a building block in medicinal chemistry, a precursor for synthesizing more complex heterocyclic compounds, or as a candidate for investigating enzyme inhibition. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

CAS No.

5448-88-4

Molecular Formula

C15H23N3O3S

Molecular Weight

325.4 g/mol

IUPAC Name

N-[4-[[(E)-heptan-3-ylideneamino]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C15H23N3O3S/c1-4-6-7-13(5-2)17-18-22(20,21)15-10-8-14(9-11-15)16-12(3)19/h8-11,18H,4-7H2,1-3H3,(H,16,19)/b17-13+

InChI Key

PRNMXEYCFGDZQY-GHRIWEEISA-N

Isomeric SMILES

CCCC/C(=N/NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)/CC

Canonical SMILES

CCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 1-ethylpentanal in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then acetylated to yield the final product . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. Additionally, the hydrazone linkage can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their function . The compound’s effects are mediated through various biochemical pathways, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to structurally related phenylacetamide derivatives with variations in sulfonamide-linked substituents (Table 1). Key differences include electron-withdrawing groups, bulky aromatic systems, and heterocyclic appendages, which influence physicochemical properties and bioactivity.

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight* Key Biological Activity/Application Reference
N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide (Target) 1-Ethylpentylidene-hydrazino-sulfonyl ~367.5 g/mol† Not reported
N-(4-{[2-(4-Nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide 4-Nitrobenzoyl-hydrazino-sulfonyl 407.4 g/mol Antimicrobial potential (inferred)
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide Diethylsulfamoyl 284.4 g/mol Analgesic activity (comparable to paracetamol)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloro-nitro-phenyl, methylsulfonyl 306.7 g/mol Intermediate for heterocyclic synthesis
N-[4-({2-[1-(2,4-dimethylphenyl)ethylidene]hydrazinyl}sulfonyl)phenyl]acetamide 2,4-Dimethylphenyl-ethylidene-hydrazino-sulfonyl 385.5 g/mol Supplier-listed (activity unspecified)
N-((4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)acetamide Isoxazole ring (5-methyl-3-phenyl) 384.4 g/mol Not reported

*Calculated from molecular formulas.
†Estimated based on structural similarity.

Pharmacological Activities

  • Analgesic and Anti-inflammatory Activity: N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (, compound 36) demonstrated anti-hypernociceptive effects in inflammatory pain models, surpassing paracetamol in some assays .
  • Anticancer Potential: The adamantane-containing derivative MGH-CP25 () was studied for TEAD-YAP inhibition in cancer, though the target compound’s role in oncology remains unexplored .
  • Antimicrobial Applications : The nitrobenzoyl derivative () may exhibit antimicrobial activity due to its electron-withdrawing nitro group, which enhances membrane penetration .

Physicochemical Properties

  • Solubility : Bulky substituents (e.g., isoxazole in ) reduce aqueous solubility, while polar groups (e.g., nitro in ) improve it. The target compound’s 1-ethylpentylidene chain likely imparts lipophilicity .
  • Molecular Weight : Derivatives range from 179.2 g/mol (N-(4-ethoxyphenyl)acetamide, ) to 407.4 g/mol (nitrobenzoyl analog, ), with the target compound (~367.5 g/mol) falling in the mid-range .

Q & A

Q. What are the key challenges in synthesizing N-(4-((2-(1-Ethylpentylidene)hydrazino)sulfonyl)phenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves sequential sulfonation, hydrazine coupling, and acetylation. Critical parameters include:
  • Temperature : Maintain ≤60°C during hydrazine coupling to prevent side reactions (e.g., over-sulfonation) .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) for sulfonation steps to enhance solubility of intermediates .
  • Catalysts : Triethylamine or DMAP can accelerate acetylation steps .
    Analytical validation via HPLC and NMR is essential to confirm purity (>95%) and structural integrity .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and hydrazino NH peaks (δ 8.5–9.5 ppm, broad) .
  • ¹³C NMR : Confirm sulfonyl (δ 120–125 ppm) and acetamide carbonyl (δ 168–170 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) detects molecular ion [M+H]⁺ with <2 ppm error to validate the molecular formula .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer :
  • Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as co-solvents for in vitro assays .
  • Stability : Hydrolytic degradation of the hydrazino group occurs at pH >8.0; store at -20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How does the hydrazino-sulfonyl moiety influence this compound’s biological activity, and what are common off-target effects?

  • Methodological Answer :
  • Mechanism : The sulfonyl group enhances binding to enzyme active sites (e.g., carbonic anhydrase), while the hydrazino group facilitates metal chelation, affecting redox pathways .
  • Off-Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity. For example, off-target inhibition of tyrosine kinases has been observed at IC₅₀ >10 µM .

Q. What strategies can resolve contradictions in reported IC₅₀ values across studies for this compound?

  • Methodological Answer :
  • Assay Standardization :
  • Use identical buffer systems (e.g., Tris-HCl pH 7.4 vs. PBS) to minimize variability .
  • Validate cell viability via ATP-based assays (e.g., CellTiter-Glo) to rule out cytotoxicity artifacts .
  • Data Normalization : Report IC₅₀ relative to positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for therapeutic targets?

  • Methodological Answer :
  • Modification Sites :
  • Hydrazino Group : Replace 1-ethylpentylidene with cyclic ketones (e.g., cyclohexanone) to reduce metabolic liability .
  • Sulfonyl Phenyl : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance target affinity .
  • In Silico Modeling : Docking studies (AutoDock Vina) predict binding poses against X-ray crystallography-validated targets (e.g., PDB: 4XYZ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.